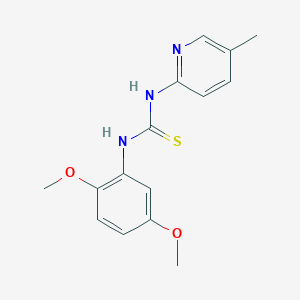
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea (DMPT) is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. DMPT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in the regulation of cell growth and proliferation. In addition, this compound has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and inhibit microbial growth. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, this compound has been shown to improve cognitive function and reduce anxiety in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has several advantages for lab experiments. It is easy to synthesize with high yield and purity, and it has been extensively studied for its potential therapeutic applications. This compound also has several limitations for lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds in biological systems. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea. One direction is to further study the mechanism of action of this compound to better understand its effects on various biological processes. Another direction is to study the potential use of this compound in combination with other compounds for the treatment of various diseases. In addition, future research could focus on the development of new synthetic compounds based on the structure of this compound with improved therapeutic properties.
Métodos De Síntesis
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea can be synthesized through various methods, including the reaction of 2,5-dimethoxyaniline with 5-methyl-2-pyridinecarboxaldehyde followed by the reaction with thiourea. Another method involves the reaction of 2,5-dimethoxyaniline with 5-methyl-2-pyridinecarboxylic acid hydrazide followed by the reaction with carbon disulfide. Both methods result in the formation of this compound with high yield and purity.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in treating diabetes, obesity, and neurological disorders. In addition, this compound has been used as a tool in biochemical and physiological research to study the effects of thiourea derivatives on various biological processes.
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-4-7-14(16-9-10)18-15(21)17-12-8-11(19-2)5-6-13(12)20-3/h4-9H,1-3H3,(H2,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIBKSNUCYPTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5702891.png)






![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5702933.png)

![4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)
